molecular formula C10H7N3O2 B017096 2-(5-nitro-1H-indol-3-yl)acetonitrile CAS No. 6952-13-2

2-(5-nitro-1H-indol-3-yl)acetonitrile

Cat. No. B017096
CAS RN: 6952-13-2
M. Wt: 201.18 g/mol
InChI Key: BAYBZUUQTBZGPJ-UHFFFAOYSA-N
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Patent
US07157488B2

Procedure details

Dissolve (5-nitro-1H-indol-3-yl)-acetonitrile (9 g, 44.7 mmol) in 250 mL dry THF and treat with 90 mL 1 M BH3 in TBF at ambient temperature. Stir overnight and quench the reaction cautiously by the dropwise addition of 10 mL water. Concentrate to dryness under vacuum and partition the residue between 5 N HCl and EtOAc. Extract the aqueous layer with EtOAc and combine with the original EtOAc layer. Treat the aqueous layer with 5 N NaOH and extract 3 times with 10% MeOH in EtOAc. Purify by flushing the extracts through a pad of 100 g SCX ion exchange resin, rinsing with 2 liters of MeOH which was discarded, and then eluting with the 2 M NH3 in MeOH and concentrating to give the title compound as a dark solid: ISMS 206 (M+1); Analysis for C20H18F6N2O2 0.3H2O 0.1C7H8: calcd: C, 57.34; H, 5.74; N, 19.29; found: C, 57.30; H, 5.38; N, 19.08; 1H NMR (DMSO-d6) 11.9–11.2 (bs, 1H), 8.50–8.49 (d, 1H), 7.95–7.92 (m, 1H), 7.47–7.45 (m, 1H), 7.38 (s, 1H), 2.79 (s, 4H), 2.2–1.3 (bs, 2H).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]2[CH2:13][C:14]#[N:15])([O-:3])=[O:2].O>C1COCC1>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10]([NH:9][CH:8]=[C:7]2[CH2:13][CH2:14][NH2:15])=[CH:11][CH:12]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(=CNC2=CC1)CC#N
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treat with 90 mL 1 M
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
quench
CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
partition the residue between 5 N HCl and EtOAc
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with EtOAc
ADDITION
Type
ADDITION
Details
Treat the aqueous layer with 5 N NaOH
EXTRACTION
Type
EXTRACTION
Details
extract 3 times with 10% MeOH in EtOAc
CUSTOM
Type
CUSTOM
Details
Purify
CUSTOM
Type
CUSTOM
Details
by flushing the extracts through a pad of 100 g SCX ion exchange resin
WASH
Type
WASH
Details
rinsing with 2 liters of MeOH which
WASH
Type
WASH
Details
eluting with the 2 M NH3 in MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrating

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2NC=C(CCN)C2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.